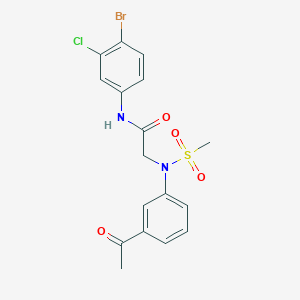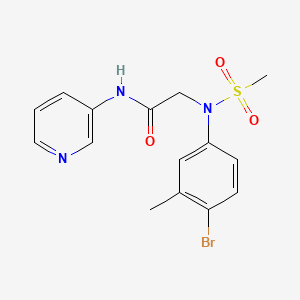![molecular formula C21H28N4O2 B4171732 N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4171732.png)
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea
Übersicht
Beschreibung
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N'-phenylurea, commonly known as MPPU, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell differentiation, apoptosis, and ion channel regulation. In recent years, MPU has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium homeostasis, and cell differentiation. MPU acts as a potent and selective antagonist of the sigma-1 receptor, which modulates the activity of ion channels and regulates calcium signaling in the cells. MPU has been shown to inhibit the activity of voltage-gated calcium channels and modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
MPU has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. MPU has been shown to protect neurons from oxidative stress and reduce the production of pro-inflammatory cytokines. MPU has also been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of MPU is its high selectivity and potency for the sigma-1 receptor, which makes it an excellent tool for studying the role of sigma-1 receptors in various cellular processes. MPU is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of MPU is its poor solubility in water, which can make it challenging to administer in vivo and in vitro experiments.
Zukünftige Richtungen
MPU has a vast potential for future research in various fields, including neuroscience, pharmacology, and drug discovery. Some of the future directions for MPU research include:
1. Investigating the role of sigma-1 receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
2. Developing new therapeutic agents based on MPU for the treatment of neurological disorders.
3. Studying the mechanism of action of MPU and its effects on various cellular processes.
4. Developing new synthesis methods for MPU to improve its solubility and bioavailability.
5. Studying the pharmacokinetics and pharmacodynamics of MPU in vivo and in vitro experiments.
In conclusion, MPU is a potent and selective antagonist of the sigma-1 receptor, which has gained significant attention in recent years due to its potential applications in various fields of scientific research. MPU has been shown to have neuroprotective effects, anti-inflammatory effects, and modulation of neurotransmitter release. MPU has a vast potential for future research in various fields, including neuroscience, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
MPU has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is neuroscience, where MPU has been shown to modulate the activity of sigma-1 receptors, which are involved in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. MPU has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-20-11-6-5-10-19(20)25-16-14-24(15-17-25)13-7-12-22-21(26)23-18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMFXCYKWYWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)

![methyl 1-benzyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171690.png)
![methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4171700.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)

![methyl 4-[(4-tert-butylbenzoyl)amino]-1-isopropyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171723.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)
![N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171752.png)